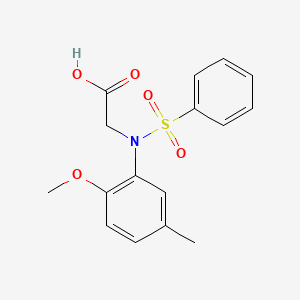
2,4-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its potential therapeutic uses and suitability for designing novel drug compounds.Scientific Research Applications
PET Radiotracers Development
A study discusses the design of hybrid structures between PB28 and RHM-1, leading compounds for tumor diagnosis due to their high affinity at σ2 receptors, to obtain good candidates for σ2 PET tracers development. These compounds, particularly one with moderate P-gp interaction, represent promising tools for the development of σ2 PET tracers useful in tumors overexpressing P-gp (Abate et al., 2011).
Heterocyclic Compound Synthesis
Another research effort led to the preparation of 7-Amino-2,3-dimethoxy-9-phenyl-5,6,9,6a-tetrahydropyridino[2,1-a]-isoquinoline-8,10-dicarbonitrile through a Michael addition reaction, which then underwent further reactions to produce various tetra- and penta-heterocyclic compounds incorporated with the isoquinoline moiety (Abdallah et al., 2009).
Ligands for Apamin-sensitive Ca2+-activated K+ Channels
Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives were synthesized and evaluated for their affinity for apamin-sensitive binding sites, showing variations in affinity based on the substitution patterns. These derivatives provide insights into the structural requirements for binding to apamin-sensitive Ca2+-activated K+ channels (Graulich et al., 2006).
Sigma Receptors Ligands
Research on tetrahydroisoquinolinyl benzamides, including structural modifications and their effects on sigma receptor binding, highlights the importance of a constrained tetrahydroisoquinoline ring system for exceptional σ2 receptor binding affinity and selectivity. This work contributes to the understanding of sigma receptors and their ligands' structure-activity relationships (Xu et al., 2007).
Enantioselective Synthesis of Alkaloids
An approach to the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from a deprotonated α-aminonitrile, leading to the preparation of various alkaloids, illustrates the compound's role in facilitating the synthesis of complex natural products (Blank & Opatz, 2011).
Safety and Hazards
properties
IUPAC Name |
2,4-dimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-20(24)23-10-9-14-5-6-16(11-15(14)13-23)22-21(25)18-8-7-17(26-2)12-19(18)27-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWPEFRAWHWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2972503.png)
![2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid](/img/structure/B2972505.png)

![2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B2972510.png)


![4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2972516.png)


![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

